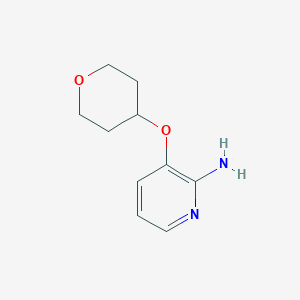

3-(Oxan-4-yloxy)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

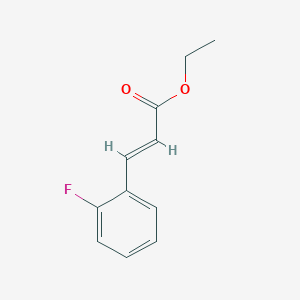

Molecular Structure Analysis

The molecular structure of “3-(Oxan-4-yloxy)pyridin-2-amine” is represented by the InChI code1S/C10H14N2O2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2,(H2,11,12) . This indicates that the compound has a molecular weight of 194.23 . Physical And Chemical Properties Analysis

“3-(Oxan-4-yloxy)pyridin-2-amine” is a powder with a molecular weight of 194.23 . It is stored at room temperature .Applications De Recherche Scientifique

C-H Functionalization of Cyclic Amines : A study by Kang et al. (2015) explores the redox-annulations of cyclic amines like pyrrolidine with α,β-unsaturated aldehydes and ketones. This process involves generating a conjugated azomethine ylide followed by electrocyclization, potentially applicable to compounds like 3-(Oxan-4-yloxy)pyridin-2-amine for the synthesis of ring-fused pyrrolines (Kang, Richers, Sawicki, & Seidel, 2015).

Synthesis and Characterization of NxOy Pyridine-Containing Macrocycles : Lodeiro et al. (2004) reported the synthesis of oxa-aza macrocyclic ligands featuring pyridine, which may include derivatives of 3-(Oxan-4-yloxy)pyridin-2-amine. These ligands offer a range of coordination possibilities for various cations, indicating potential applications in coordination chemistry (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).

Oxidation of Primary and Secondary Amines to Hydroxylamines : Fields and Kropp (2000) discovered that OXONE over silica gel or alumina can oxidize primary and secondary amines selectively to hydroxylamines. This methodology could be applicable to derivatives of 3-(Oxan-4-yloxy)pyridin-2-amine for selective oxidation reactions (Fields & Kropp, 2000).

Synthesis of Multifunctionalized Naphthoxocine Derivatives : Abozeid et al. (2019) developed a protocol for synthesizing oxocine derivatives and pyridine derivatives under metal-free conditions. This study suggests the potential for synthesizing novel derivatives of 3-(Oxan-4-yloxy)pyridin-2-amine with applications in areas like dye-sensitized solar cells (Abozeid, El-Sawi, Elmorsy, Abdelmoteleb, Abdel-Rahman, & El-Desoky, 2019).

Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition : Garzón and Davies (2014) utilized pyridinium N-(heteroaryl)aminides in gold catalysis to access imidazo-fused heteroaromatics. This method could potentially be adapted for the synthesis of complex structures involving 3-(Oxan-4-yloxy)pyridin-2-amine (Garzón & Davies, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

3-(oxan-4-yloxy)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKKGLWYKIQJAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-4-yloxy)pyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2570192.png)

![(3,5-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2570194.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B2570196.png)

![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2570197.png)

![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)

![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)

![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)